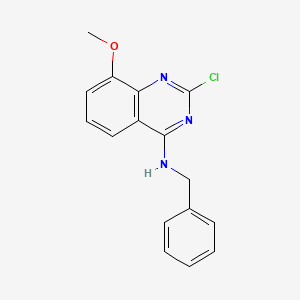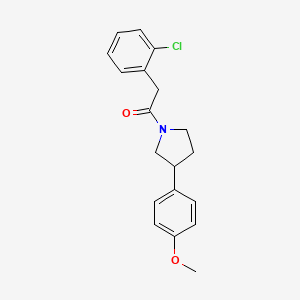
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of arylcyclohexylamines. It is commonly known as Methoxetamine (MXE) and is a dissociative anesthetic drug. It is structurally similar to ketamine and phencyclidine (PCP). Methoxetamine has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is a key receptor involved in learning, memory, and synaptic plasticity.
Scientific Research Applications
Molecular Structure Analysis
The crystal and molecular structure analysis of related chlorophenyl and methoxyphenyl compounds provides insights into their geometric configurations and potential applications in designing materials with specific properties. For instance, Lakshminarayana et al. (2009) synthesized and characterized a compound similar in structure, focusing on its crystalline structure which could inform the development of materials with desired physical and chemical properties (Lakshminarayana et al., 2009).
Synthesis and Chemical Properties
Research on the synthesis and properties of heterocyclic compounds related to the query compound highlights the versatility of these molecules for various applications. Moskvina et al. (2015) detailed a synthesis approach leading to heterocyclization, resulting in compounds with potential application in medicinal chemistry and material science (Moskvina et al., 2015). This demonstrates the broad utility of such compounds in creating new materials and drugs.
Applications in Material Science
The study and development of novel materials often leverage the unique properties of heterocyclic compounds. For example, Ghelfi et al. (2003) explored the rearrangement of chlorinated pyrrolidin-2-ones, leading to the creation of 5-methoxylated 3-pyrrolin-2-ones, which are valuable for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This illustrates the role such compounds can play in synthesizing new materials with applications in various industries.
Advanced Analytical and Synthesis Techniques
Research also extends into advanced synthesis techniques and the exploration of molecular docking, structural characterization, and the effects of substituents on the properties of synthesized compounds. Studies such as those by Lakshminarayana et al. (2018) and Ravula et al. (2016) provide insight into the synthesis processes, biological evaluation, and potential applications of novel compounds in the fields of pharmacology and materials science (Lakshminarayana et al., 2018); (Ravula et al., 2016).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-8-6-14(7-9-17)16-10-11-21(13-16)19(22)12-15-4-2-3-5-18(15)20/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRIAJPESVHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

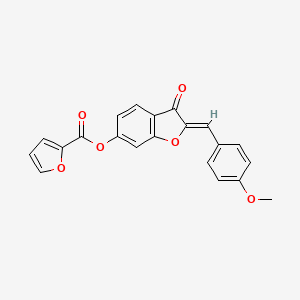
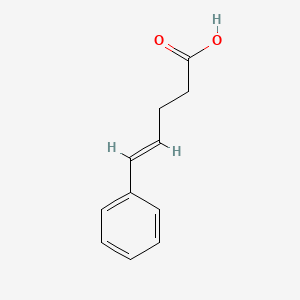
![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)
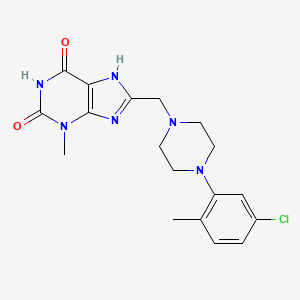
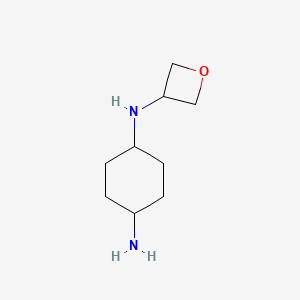
![4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)
![3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608775.png)
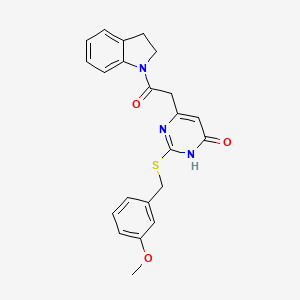
![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)
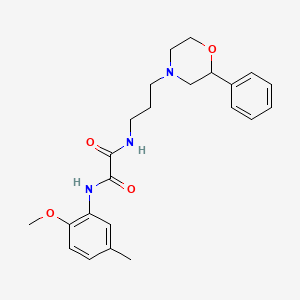
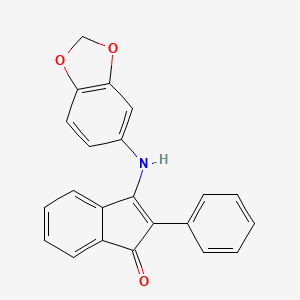
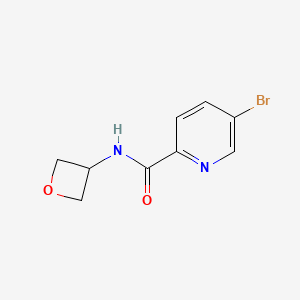
![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)
